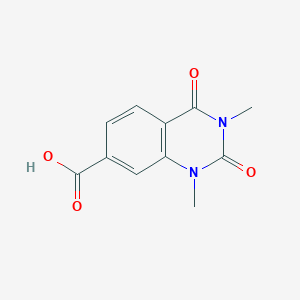

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Description

Early Discoveries and Structural Elucidation

The quinazoline nucleus first entered scientific discourse in 1869 with Griess’ synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, marking the inception of this heterocyclic family. However, systematic exploration began in the early 20th century following Gabriel’s 1903 isolation of quinazoline from Aseru plants and subsequent synthesis via o-nitrobenzylamine reduction. These foundational studies revealed the scaffold’s inherent stability and synthetic tractability, attributes that later propelled its adoption in drug design.

A pivotal milestone occurred in 1951 with Methaqualone’s introduction as the first quinazoline-based therapeutic, leveraging sedative-hypnotic properties through interactions with GABA receptors. This success catalyzed intense research, culminating in over 40,000 biologically active quinazoline derivatives by 2010, as cataloged in SciFinder. The scaffold’s adaptability is exemplified by its integration into diverse drug classes:

- Anticancer agents : EGFR inhibitors like Erlotinib

- Antimicrobials : Dihydrofolate reductase-targeting Trimethoprim analogs

- Central nervous system modulators : Anxiolytic derivatives

Natural Product Inspiration and Modern Applications

Natural quinazolinone alkaloids, such as the antimalarial febrifugine from Dichroa febrifuga, underscored the scaffold’s biological relevance. Contemporary drug discovery efforts harness these natural templates, employing rational design to optimize pharmacokinetic and pharmacodynamic profiles. The 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid derivative exemplifies this evolution, combining historical insights with modern synthetic methodologies to target enzymes like soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP).

Table 1: Key Historical Milestones in Quinazolinone Drug Development

| Year | Discovery/Advancement | Impact |

|---|---|---|

| 1869 | Griess synthesizes first quinazoline derivative | Established synthetic feasibility |

| 1903 | Gabriel isolates quinazoline from Aseru | Confirmed natural occurrence |

| 1951 | Methaqualone introduced as sedative | Validated therapeutic potential |

| 2010s | Over 40,000 bioactive derivatives reported | Demonstrated scaffold versatility |

Structural Uniqueness and Pharmacophoric Significance of the 7-Carboxylic Acid Substituent

Core Architecture and Electronic Properties

The compound’s molecular framework (C₁₁H₁₀N₂O₄) integrates three critical elements:

- Bicyclic quinazolinone core : Planar structure enabling π-π stacking with aromatic residues in enzyme active sites

- 1,3-Dimethyl groups : Enhances metabolic stability by shielding reactive nitrogen centers from oxidative degradation

- 2,4-Dioxo moieties : Participate in hydrogen bonding networks, crucial for target engagement

The 7-carboxylic acid group distinguishes this derivative through:

- pH-dependent ionization : Enhances aqueous solubility across physiological pH ranges

- Bidirectional hydrogen bonding : Serves as hydrogen donor/acceptor for precise molecular recognition

- Metal coordination capacity : Facilitates interactions with zinc-containing enzymes like matrix metalloproteinases

Table 2: Structural Contributions to Bioactivity

Structure-Activity Relationship (SAR) Insights

Systematic SAR studies reveal the 7-carboxylic acid’s critical role in modulating target selectivity:

- Amide derivatives : Converting the acid to carboxamide (e.g., compound 34 in sEH studies) reduces ionization but enhances blood-brain barrier penetration

- Substituent positioning : Analogous 6-carboxylic acid isomers exhibit 3-fold lower sEH inhibition (IC₅₀ = 2.1 μM vs. 0.3 μM for 7-substituted)

- Steric effects : Bulky groups at position 7 diminish FLAP affinity while retaining sEH activity, enabling selective inhibitor design

Recent synthetic innovations, such as one-pot imidic acid trapping methodologies, have streamlined production of 7-carboxylic acid derivatives while avoiding hazardous reagents like phosgene. These advances support structure-based optimization campaigns targeting:

- Anti-inflammatory agents : Dual COX-2/sEH inhibitors

- Antidiabetics : PPAR-γ agonists

- Oncology therapeutics : PARP-1 inhibitors

Structure

3D Structure

Properties

CAS No. |

1146293-67-5 |

|---|---|

Molecular Formula |

C11H10N2O4 |

Molecular Weight |

234.21 g/mol |

IUPAC Name |

1,3-dimethyl-2,4-dioxoquinazoline-7-carboxylic acid |

InChI |

InChI=1S/C11H10N2O4/c1-12-8-5-6(10(15)16)3-4-7(8)9(14)13(2)11(12)17/h3-5H,1-2H3,(H,15,16) |

InChI Key |

JIFBFUPUFGYDCN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)O)C(=O)N(C1=O)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Cyclohexanone Derivatives

A common approach involves the cyclocondensation of cyclohexanone with urea or thiourea to form the tetrahydroquinazoline-2,4-dione scaffold. For example, 6-(dibenzylamino)-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione was synthesized via a four-step sequence starting from N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine. Key steps include:

Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Deprotection | HCl/THF, reflux, 4 h | 95 | |

| Methylation | Dimethyl carbonate, KH/NaH, THF, reflux | 98 | |

| Cyclocondensation | Guanidine·HCl, EtOH, 12 h | 82 |

Optimization of Methylation Reactions

The installation of methyl groups at positions 1 and 3 requires careful optimization to avoid over-alkylation. In the synthesis of N<sup>4</sup>-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine, methylation was achieved using dimethyl carbonate in the presence of potassium hydride (KH) and sodium hydride (NaH) in tetrahydrofuran (THF) at reflux, yielding 98% of the desired product. Similar conditions could be applied to the target molecule, though steric hindrance from the carboxylic acid group may necessitate longer reaction times or elevated temperatures.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is expected to exhibit:

Mass Spectrometry (MS)

The electrospray ionization (ESI) mass spectrum should display a molecular ion peak at m/z = 263.1 [M – H]<sup>–</sup>, consistent with the molecular formula C₁₂H₁₂N₂O₄.

Challenges and Alternative Approaches

Competing Side Reactions

Chemical Reactions Analysis

Acyl Chloride Formation

The carboxylic acid group undergoes activation with chlorinating agents to form reactive intermediates. For example:

-

Reaction with oxalyl chloride :

Treatment with oxalyl chloride and dimethylformamide (DMF) in dichloromethane converts the carboxylic acid to its corresponding acyl chloride . This intermediate is critical for subsequent amide coupling (see Section 2).

| Reaction Conditions | Outcome |

|---|---|

| Dichloromethane, oxalyl chloride, DMF (catalytic), 2 hours, RT | Formation of acyl chloride confirmed via TLC . |

Amide Bond Formation

The acyl chloride intermediate reacts with primary or secondary amines to yield amides. This is a key step in synthesizing pharmacologically relevant derivatives :

-

Example : Reaction with 2-pyrrolidin-4-yl-ethylamine forms 3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (2-pyrrolidin-4-yl-ethyl)-amide in 38% yield .

| Amine | Product | Yield |

|---|---|---|

| 3-(4-Methyl-piperazin-1-yl)-propylamine | [3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide] | 49 mg |

Nucleophilic Substitution

The electron-deficient quinazoline ring facilitates nucleophilic attack. For instance:

-

Reaction with azide ions : Under acidic conditions, the C-3 keto group participates in cyclization reactions, generating imidic acid intermediates . These intermediates equilibrate with nitrile forms, which hydrolyze to secondary amides .

| Reagent | Product | Key Observation |

|---|---|---|

| NaN₃, H⁺ | Secondary amide derivatives | Position of substituents (e.g., 7-carboxylic acid) directs reaction pathway . |

Esterification and Hydrolysis

While the compound itself is a carboxylic acid, ester derivatives (e.g., methyl esters) undergo hydrolysis under basic or acidic conditions:

-

Methyl ester analog : Hydrolysis in aqueous NaOH yields the free carboxylic acid.

| Condition | Reaction | Application |

|---|---|---|

| NaOH (aq), reflux | Ester → Carboxylic acid | Functional group interconversion for drug design. |

Cyclization and Rearrangement

The compound serves as a precursor in one-pot syntheses of complex heterocycles. For example:

-

In situ imidic acid capture : Enables formation of substituted quinazolin-dione derivatives without isolating intermediates .

Stability Considerations

-

Thermal stability : Decomposition observed at temperatures >150°C.

-

pH sensitivity : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic media.

Key Structural Influences on Reactivity

| Functional Group | Reactivity |

|---|---|

| Carboxylic acid (-COOH) | Amide/ester formation, decarboxylation under heat. |

| 2,4-Dioxo groups | Susceptible to nucleophilic attack (e.g., by amines, azides). |

| Tetrahydroquinazoline ring | Participates in cyclization and ring-opening reactions. |

Scientific Research Applications

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s quinazoline derivatives differ primarily in substituents at positions 3 and 7, as well as modifications to the oxygen/sulfur content in the dioxo/thioxo groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

- Melting Points/Stability: The thioxo derivative (CAS 422277-15-4) exhibits a high decomposition temperature (264.8°C), suggesting thermal stability .

- Solubility :

Biological Activity

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 198.19 g/mol. The compound features a quinazoline backbone with two carbonyl groups and a carboxylic acid functional group, which may contribute to its biological reactivity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of quinazoline derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the quinazoline structure could enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research indicates that quinazoline derivatives exhibit promising anticancer activity. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. A notable study found that similar compounds induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit fatty acid synthase (FASN), which is implicated in lipid metabolism and cancer progression . Inhibiting FASN can lead to reduced lipid synthesis in cancer cells, thereby impairing their growth.

Neuroprotective Effects

Emerging evidence suggests that quinazoline derivatives may possess neuroprotective properties. They have been shown to modulate neurotransmitter levels and exhibit antioxidant activity that protects neural cells from oxidative stress . This could have implications for treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A recent study focused on the anticancer effects of a related quinazoline compound highlighted its ability to inhibit tumor growth in xenograft models. The compound was administered at varying doses, demonstrating significant tumor regression compared to controls. The study concluded that targeting specific signaling pathways could enhance therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial potency of several quinazoline derivatives against multi-drug resistant bacterial strains. Results indicated that certain structural modifications led to increased inhibition zones compared to standard antibiotics. This finding underscores the potential for developing new antimicrobial agents based on the quinazoline scaffold .

Table 1: Biological Activities of Quinazoline Derivatives

Q & A

Q. What are the established synthetic pathways for 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions starting from substituted quinazoline precursors. For example, cyclization of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions can form the tetrahydroquinazoline core. Methylation at the 1- and 3-positions is achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst choice) is critical for yield improvement. Characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Key techniques include:

- Spectroscopy : -NMR (to confirm methyl group positions and aromatic protons) and IR (to identify carbonyl stretches at ~1700 cm) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.

- X-ray crystallography : Resolves conformational details (e.g., planarity of the tetrahydroquinazoline ring and carboxylic acid orientation) .

- Mass spectrometry : HRMS or ESI-MS for molecular ion validation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

In vitro assays include:

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., tyrosine kinase inhibition assays, referencing similar quinazoline derivatives in cancer models) .

- Antiproliferative activity : MTT assays in cancer cell lines (e.g., colorectal carcinoma HCT-116) at concentrations of 1–100 µM .

- Receptor binding : Radioligand displacement assays for G-protein-coupled receptors (GPCRs), given structural similarity to rigid tyrosine mimics .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell line heterogeneity, solvent effects, or metabolite interference). Strategies include:

- Dose-response validation : Ensure linearity across a broad concentration range.

- Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may confound results .

- Structural analogs : Synthesize derivatives (e.g., halogenated or carboxylate-ester variants) to isolate pharmacophoric groups responsible for activity .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular docking : Predict binding poses to targets like kinases or DNA gyrase using software (e.g., AutoDock Vina). Focus on hydrogen bonding between the carboxylic acid group and catalytic residues .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to guide synthetic prioritization .

- MD simulations : Assess conformational stability of the tetrahydroquinazoline ring in aqueous vs. lipid bilayer environments .

Q. How can salt or co-crystal formulations improve physicochemical properties?

- Ionization states : Prepare sodium or potassium salts to enhance aqueous solubility (test via shake-flask method at pH 7.4) .

- Co-crystallization : Use benzene-1,4-dicarboxylic acid as a co-former to stabilize the crystal lattice and modify dissolution rates .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal stability .

Methodological and Safety Considerations

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (reported acute toxicity in analogs ).

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (dust or vapor exposure).

- Disposal : Neutralize waste with 10% sodium bicarbonate before incineration, adhering to EPA guidelines .

Q. How can researchers troubleshoot low yields in scaled-up synthesis?

- Catalyst screening : Test alternatives like DMAP or pyridine derivatives for methylation efficiency .

- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis of methyl groups).

- Process monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction time dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.